LVGRQLEEFL (mouse) is a peptide that has garnered attention in scientific research due to its potential therapeutic properties, particularly in anti-inflammatory and anti-atherogenic contexts. This peptide is derived from the apolipoprotein J (ApoJ) mimetic and is utilized in various experimental applications aimed at understanding its biological effects and mechanisms of action.
LVGRQLEEFL is synthesized based on the sequence derived from the mouse model, particularly relevant in studies involving cardiovascular health and inflammation. The peptide can be obtained from specialized suppliers such as MedChemExpress, which provides detailed information about its properties and applications .
This compound falls under the category of biologically active peptides, specifically those involved in lipid metabolism and inflammatory responses. Its classification as an anti-inflammatory agent aligns it with other therapeutic peptides used in medical research.
The synthesis of LVGRQLEEFL typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity and yield. This technique allows for the sequential addition of amino acids to a growing peptide chain, facilitating precise control over the final product's sequence.
The molecular structure of LVGRQLEEFL consists of a linear sequence of amino acids, with specific configurations that contribute to its biological activity. The peptide sequence includes:
The molecular formula can be derived from its amino acid composition, and its molecular weight is approximately 1,200 Da. The three-dimensional structure can be modeled using computational tools to predict its conformation in biological systems.
LVGRQLEEFL participates in various biochemical reactions, primarily related to its interaction with cellular receptors involved in inflammation and lipid metabolism. These reactions may include:
The kinetics of these reactions can be studied using techniques such as surface plasmon resonance or enzyme-linked immunosorbent assays to quantify binding affinities and reaction rates.
The mechanism by which LVGRQLEEFL exerts its effects involves several steps:
Studies have shown that LVGRQLEEFL can significantly reduce markers of inflammation in vitro and in vivo models, indicating its efficacy as a therapeutic agent .
Quantitative analyses reveal that LVGRQLEEFL maintains activity across a range of concentrations, supporting its use in both research and potential clinical applications.
LVGRQLEEFL has several applications in scientific research:
CAS No.: 3089-11-0
CAS No.: 132741-81-2
CAS No.: 20411-84-1
CAS No.: 573-83-1
CAS No.: 53948-12-2
CAS No.: 62690-67-9